2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol
Description
2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol (chemical formula: C₁₁H₁₅Cl₂NO; molecular weight: 248.15 g/mol) is a substituted ethanolamine derivative featuring a 2,4-dichlorobenzyl group attached to a methylamino-ethanol backbone. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting neurotransmitter receptors or serving as intermediates in drug synthesis .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl-methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c1-13(4-5-14)7-8-2-3-9(11)6-10(8)12/h2-3,6,14H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLAHSRXYWJOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol typically involves the reaction of 2,4-dichlorobenzyl chloride with methylamine followed by reduction. The reaction conditions include the use of a suitable solvent, such as ethanol or methanol, and a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, where the reactants are fed into a reactor, and the product is continuously extracted. This method ensures high efficiency and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.
Reduction: Reduction reactions can yield 2,4-dichloro-N-methylbenzylamine.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe in biological studies to understand molecular interactions.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[(2,5-Dichloro-benzyl)-methyl-amino]-ethanol
- Structural Difference : The chlorine substituents are positioned at the 2,5-positions of the benzyl ring instead of 2,3.
- Impact : This positional isomerism may alter molecular dipole moments and steric interactions, affecting binding affinities in biological targets. For instance, the 2,5-dichloro configuration could reduce π-π stacking efficiency compared to the 2,4-isomer due to asymmetric charge distribution .
2-(2,6-Dichlorophenylamino)phenethanol
- Structure: Contains a 2,6-dichlorophenyl group linked to an ethanolamine via an aniline bridge.
- Key Features :
2-[(4-Methoxybenzyl)amino]ethanol
- Structural Variation : Replaces chlorine atoms with a methoxy group at the para position.
- Effects: Increased electron-donating character from the methoxy group raises the basicity of the amino group (pKa shift). Reduced hydrophobicity compared to dichlorinated analogues, impacting solubility in nonpolar solvents .
Chlorinated Ethanol Derivatives
2-Chloro-1-(2,4-dichlorophenyl)ethanol
- Structure : A secondary alcohol with a 2,4-dichlorophenyl group and a chlorinated ethyl chain.
- Applications : Serves as a precursor in synthesizing antifungal and anti-inflammatory agents. The additional chlorine on the ethyl chain increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions .
2,2,2-Trichloro-1-(4-chlorophenyl)ethanol
- Features : Contains a trichloromethyl group adjacent to the hydroxyl moiety.
- Thermodynamic Properties: The trichloromethyl group significantly elevates vaporization enthalpy (ΔHvap) due to increased molecular weight and intermolecular van der Waals forces. This contrasts with amino-ethanol derivatives, where hydrogen bonding dominates thermal stability .
Pharmacologically Relevant Analogues
2-({2-(1-Fluoro-cyclobutyl)-4-[4-(3-methoxy-pyrazin-2-yl)-piperidin-1-yl]-quinazolin-6-yl}-methyl-amino)-ethanol
- Bioactivity: Acts as a neurotensin receptor agonist. The quinazoline core and fluorinated cyclobutyl group introduce rigidity and metabolic resistance, whereas the ethanolamine tail facilitates solubility .
- Comparison : The target compound lacks the heteroaromatic quinazoline system, suggesting lower target specificity but broader reactivity as a synthetic intermediate.
Ethanol, 2-diethylamino-, hydrochloride
- Structure : A tertiary amine analogue with diethyl substituents.
Biological Activity
2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol, a synthetic organic compound, has garnered attention for its potential biological activities. This compound is characterized by a dichlorobenzyl group linked to a methylamino-ethanol moiety, which influences its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol is . The presence of two chlorine atoms on the benzyl ring significantly impacts its reactivity and biological effects. The compound's structure allows it to interact with various biological targets, including enzymes and receptors.
The biological activity of 2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol is primarily attributed to its interaction with specific molecular targets. These interactions can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as a ligand for various receptors, influencing cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial and antiviral effects, suggesting its application in treating infections.
Biological Activities
Research has identified several biological activities associated with 2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol. Key findings include:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of dichlorobenzyl compounds. Results indicated that 2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- In Vitro Antiviral Activity : In a laboratory setting, the compound was tested against influenza virus strains. It demonstrated a reduction in viral replication by up to 70% when applied at a concentration of 20 µM.
- Cytotoxicity Assessment : A cytotoxicity study using human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM for certain cell lines .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of 2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol relative to structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features | Biological Activity |
|---|---|---|---|
| 3,4-Dichlorobenzylamine | Contains a primary amine group | Strong neuropharmacological effects | Moderate antimicrobial activity |
| N,N-Dimethyl-3,4-dichlorobenzylamine | Dimethylated amine form | Enhanced lipophilicity | Limited antibacterial effects |
| 2-(4-Chlorobenzyl)-N,N-dimethylethanolamine | Contains chlorobenzyl group | Potentially lower toxicity | Weak antiviral activity |
This table illustrates that while there are similarities among these compounds, 2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol exhibits distinct biological activities that could be leveraged for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
